molecular formula C10H19NO2 B2758385 4-Piperidin-4-yloxan-4-ol CAS No. 1896752-81-0

4-Piperidin-4-yloxan-4-ol

Cat. No.: B2758385
CAS No.: 1896752-81-0
M. Wt: 185.267
InChI Key: ZANXLQINIOYFSX-UHFFFAOYSA-N
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Description

4-Piperidin-4-yloxan-4-ol is a heterocyclic compound that contains both piperidine and oxane (tetrahydropyran) rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable oxane derivative in the presence of a catalyst. For example, the reaction of piperidine with 4-hydroxyoxane in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yloxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxane ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-Piperidin-4-yloxan-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Oxane (Tetrahydropyran): A six-membered ring containing one oxygen atom.

    Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.

Uniqueness

4-Piperidin-4-yloxan-4-ol is unique due to the presence of both piperidine and oxane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

IUPAC Name

4-piperidin-4-yloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10(3-7-13-8-4-10)9-1-5-11-6-2-9/h9,11-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANXLQINIOYFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896752-81-0
Record name 4-(piperidin-4-yl)oxan-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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